
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine. This intermediate is then reacted with 2-chloroethanol to form 2-hydroxyethyldimethyl-3-stearamidopropylammonium chloride. Finally, the chloride is reacted with phosphoric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process typically includes steps such as esterification, amidation, and quaternization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and alcohols.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives .
Applications De Recherche Scientifique
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture studies as an antistatic agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of antistatic coatings and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate involves its interaction with molecular targets such as cell membranes and proteins. It exerts its effects by altering the surface properties of these targets, leading to changes in their behavior and function . The compound’s antistatic properties are attributed to its ability to reduce surface charge buildup .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Stearamidopropyl dimethylamine
- 2-Hydroxyethyldimethyl-3-stearamidopropylammonium chloride
- Stearamidopropyl dimethyl 2-hydroxyethyl ammonium dihydrogen phosphate
Uniqueness
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate is unique due to its combination of antistatic properties and its ability to function as a surfactant and emulsifying agent. This makes it particularly valuable in industrial applications where both properties are required .
Propriétés
Formule moléculaire |
C75H159N6O10P |
|---|---|
Poids moléculaire |
1336.1 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;phosphate |
InChI |
InChI=1S/3C25H52N2O2.H3O4P/c3*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h3*28H,4-24H2,1-3H3;(H3,1,2,3,4) |
Clé InChI |
ABQHBQCCWBISPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)
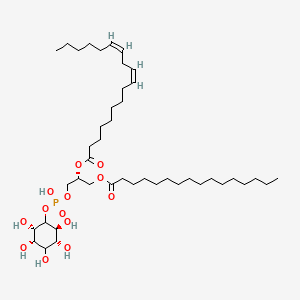
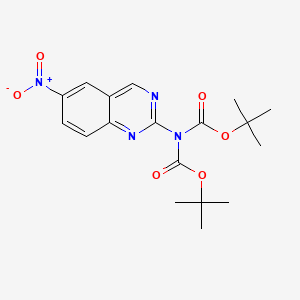
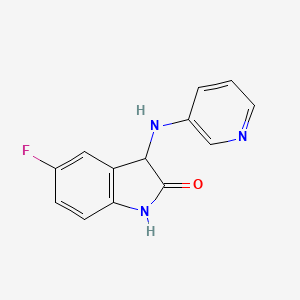
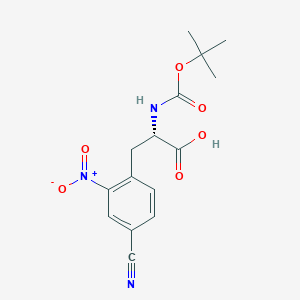
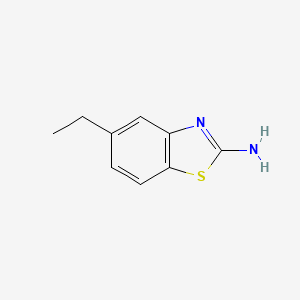
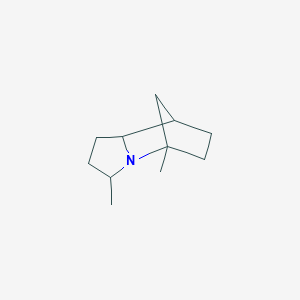
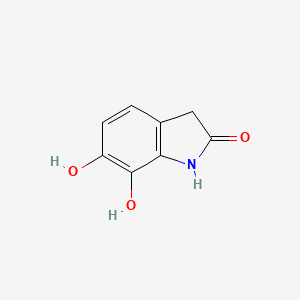
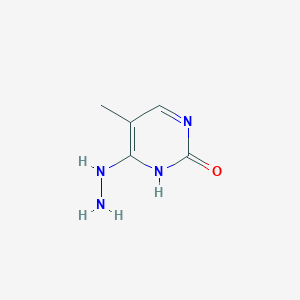


![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
